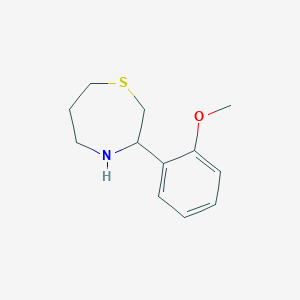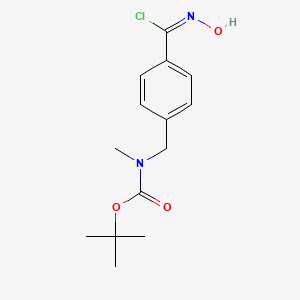
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is a chemical compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(chloromethyl)benzaldehyde oxime under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules in a specific manner .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate can be compared with similar compounds such as tert-Butyl carbamate and 4-(chloromethyl)benzaldehyde oxime . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Similar compounds include:
- tert-Butyl carbamate
- 4-(chloromethyl)benzaldehyde oxime
These compounds can be used as references to understand the unique characteristics and applications of this compound.
Propriétés
Formule moléculaire |
C14H19ClN2O3 |
|---|---|
Poids moléculaire |
298.76 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[(E)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12+ |
Clé InChI |
UUMDVWHEIMROHJ-FOWTUZBSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N\O)/Cl |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
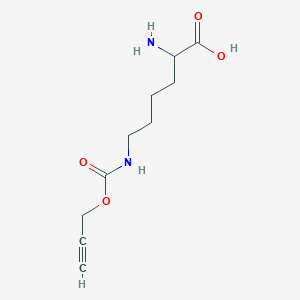
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)



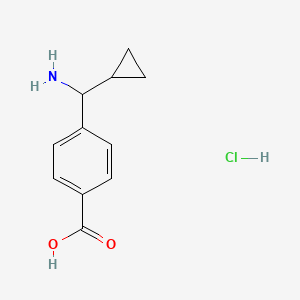
![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
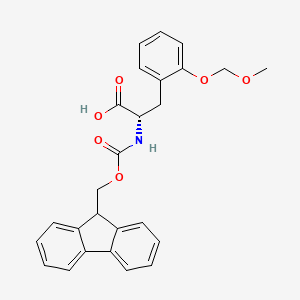
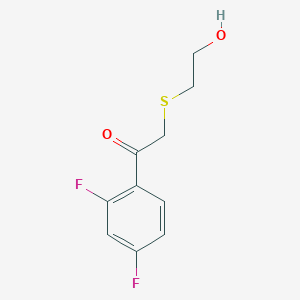
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)

